REACTION_SMILES
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[CH3:24][OH:25].[F:1][C:2]([c:3]1[cH:4][c:5]([CH2:13][C:14](=[O:15])[OH:16])[cH:6][c:7]([C:9]([F:10])([F:11])[F:12])[cH:8]1)([F:17])[F:18].[S:19](=[O:20])(=[O:21])([OH:22])[OH:23]>>[F:1][C:2]([c:3]1[cH:4][c:5]([CH2:13][C:14]([O:15][CH3:24])=[O:16])[cH:6][c:7]([C:9]([F:10])([F:11])[F:12])[cH:8]1)([F:17])[F:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)Cc1cc(C(F)(F)F)cc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |